4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one, also known as DCQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCQ belongs to the class of quinoxaline derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, inflammation, and apoptosis. This compound has been shown to inhibit the activity of protein kinase B (AKT), which is involved in cell survival and proliferation. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammatory cytokines. Additionally, this compound has been shown to induce the expression of p53, a tumor suppressor gene that plays a critical role in apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication and transcription. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, this compound has been shown to exhibit antioxidant activity by reducing oxidative stress and scavenging free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one has several advantages for lab experiments, including its low toxicity and high solubility in water. This compound can be easily synthesized and purified, making it a cost-effective compound for research. However, this compound has some limitations, including its low bioavailability and poor pharmacokinetic properties. This compound also has limited stability in biological fluids, which can affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for research on 4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one. One direction is to optimize the synthesis method of this compound to improve its yield and purity. Another direction is to investigate the pharmacokinetic properties of this compound and develop novel formulations to improve its bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases. Finally, the development of this compound derivatives with improved efficacy and selectivity could lead to the development of novel drugs for the treatment of various diseases.
Métodos De Síntesis
4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one can be synthesized through a multi-step process involving the reaction of 2,3-dichlorobenzoyl chloride with 1,2-diaminobenzene followed by cyclization. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, solvent, and concentration.
Aplicaciones Científicas De Investigación
4-(2,3-Dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound has also been shown to exhibit anti-inflammatory activity by suppressing the production of inflammatory cytokines. Additionally, this compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative disorders.
Propiedades
IUPAC Name |
4-(2,3-dichlorobenzoyl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-10-5-3-4-9(14(10)17)15(21)19-8-13(20)18-11-6-1-2-7-12(11)19/h1-7H,8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLUICFJSCMXKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.